alpha-(2-Cyclohexylethyl)-N-ethylcyclohexanebutyramide
Description
Alpha-(2-Cyclohexylethyl)-N-ethylcyclohexanebutyramide is a synthetic cyclohexane-derived amide characterized by a butyramide backbone substituted with a 2-cyclohexylethyl group and an N-ethyl moiety. The compound’s cyclohexyl and ethyl substituents likely enhance its stability and solubility profile compared to simpler aliphatic amides. Synthesis of analogous compounds, such as N-(carboxymethyl)cycloheximide derivatives, involves coupling reactions using PyBOP and amine hydrochlorides, yielding products with moderate efficiency (45–76% yields) .
Properties
CAS No. |
5437-89-8 |
|---|---|
Molecular Formula |
C20H37NO |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethylbutanamide |
InChI |
InChI=1S/C20H37NO/c1-2-21-20(22)19(15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h17-19H,2-16H2,1H3,(H,21,22) |
InChI Key |
JOBXFLUYWJWVPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(CCC1CCCCC1)CCC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide typically involves the reaction of cyclohexyl derivatives with butanamide precursors. One common method includes the alkylation of cyclohexyl compounds followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide may involve large-scale reactors and continuous flow processes. The use of advanced separation techniques, such as chromatography, ensures the isolation of the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reducing agents can be used to convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols.
Scientific Research Applications
4-Cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-2-(2-cyclohexylethyl)-N-ethyl-butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
Target Compound:
- Structure : Features a butyramide core with a 2-cyclohexylethyl group and N-ethyl substitution.
- Key Properties : Predicted high lipophilicity (log Kow ~4–5, inferred from cyclohexane derivatives) and low water solubility (<10 mg/L at 25°C, based on alpha-HCH analogs) .
Comparative Compounds:
N-(Carboxymethyl)cycloheximide Derivatives
- Structure : Cyclohexane-based carboxymethyl amides.
- Synthesis : Prepared via PyBOP-mediated coupling with adamantane amines, yielding 41–77% purified products .
- Divergence : Lacks the 2-cyclohexylethyl group, reducing steric bulk compared to the target compound.
2-Cyclohexylethyl Diisopropylphosphoramidocyanidate
- Structure : Phosphoramidocyanidate ester with a 2-cyclohexylethyl chain.
- Regulatory Status : Listed under Schedule 1A02 (Chemical Weapons Convention) due to its phosphorous-based functional group .
- Divergence : Replaces the amide group with a phosphoramidocyanidate ester, increasing reactivity and toxicity.
Alpha-Hexachlorocyclohexane (Alpha-HCH)
Physicochemical and Environmental Profiles
*Inferred from structural analogs. †Estimated via computational modeling.
Research Findings and Gaps
- Data Limitations : Experimental data on toxicity, solubility, and synthesis yields for the target compound are absent in available literature.
- Recommendation : Prioritize studies on hydrolysis kinetics and in vitro activity to benchmark against analogs like N-(carboxymethyl)cycloheximide .
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